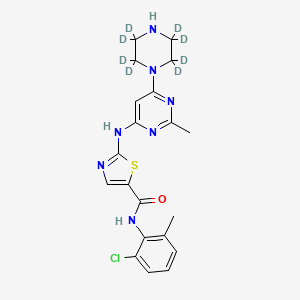

N-Deshydroxyethyl Dasatinib-d8

Descripción general

Descripción

N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib. This compound is primarily used in scientific research, particularly in the study of kinase inhibitors and their applications in cancer treatment. The molecular formula of this compound is C20H14D8ClN7OS, and it has a molecular weight of 452.00 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Deshydroxyethyl Dasatinib-d8 involves the deuteration of N-Deshydroxyethyl Dasatinib. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Degradation Pathways

N-Deshydroxyethyl Dasatinib-d8 undergoes oxidative and hydrolytic degradation under stress conditions:

-

Oxidative Degradation : Exposure to peroxides generates nitroso derivatives (e.g., Dasatinib Nitroso Impurity 4, CAS NA) .

-

Hydrolytic Stability : Stable in acidic conditions (pH 1–3) but degrades in alkaline media (pH > 9) .

Table 2: Degradation Products

| Degradation Type | Product | Molecular Formula | Molecular Weight | Source |

|---|---|---|---|---|

| Oxidative | Dasatinib N-Oxide Nitroso Impurity | C₂₂H₂₅ClN₈O₄S | 533.0 | |

| Hydrolytic | Thiazole-carboxamide cleavage | Not characterized | – |

Metabolic Reactions

As a labeled metabolite, this compound mirrors the metabolic fate of Dasatinib:

-

Primary Pathway : Formed via CYP3A4-mediated dehydroxyethylation of Dasatinib .

-

Secondary Reactions : Further oxidation to sulfoxides and glucuronidation .

Table 3: Metabolic Stability Data

| Parameter | Value | Source |

|---|---|---|

| CYP3A4 Affinity | High (IC₅₀ < 1 nM) | |

| Plasma Half-life | ~5 hours (similar to Dasatinib) | |

| Excretion | Primarily fecal (85%) |

Solubility and Stability

-

Solubility : Sparingly soluble in DMSO and methanol; insoluble in water .

-

Thermal Stability : Decomposes above 300°C, with DSC endotherms at 169.5°C and 285.4°C .

Analytical Characterization

-

Spectroscopic Data :

Key Findings and Limitations

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

N-Deshydroxyethyl Dasatinib-d8 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Dasatinib. The presence of deuterium allows for improved tracking of the compound within biological systems.

| Parameter | Description |

|---|---|

| Absorption | Analyzed through plasma concentration profiles |

| Distribution | Evaluated using compartmental models |

| Metabolism | Investigated via metabolic pathway tracing |

| Excretion | Studied through urine and fecal analysis |

Metabolic Pathway Tracing

The compound serves as a valuable tracer in metabolic studies, allowing researchers to trace the metabolic pathways of Dasatinib. This application is crucial for understanding how Dasatinib interacts with various biological targets.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic labeling aids in elucidating molecular structures and dynamics.

| Technique | Application |

|---|---|

| NMR Spectroscopy | Structure elucidation |

| Mass Spectrometry | Quantitative analysis |

Drug Development

The compound plays a significant role in drug development processes, particularly in assessing the pharmacological properties of new tyrosine kinase inhibitors. Its deuterated form helps improve the stability and efficacy profiles of new drug candidates.

Case Study 1: Pharmacokinetics of Dasatinib

A study involving healthy subjects examined the pharmacokinetics of Dasatinib using this compound as a tracer. The findings indicated significant variability in drug absorption and metabolism influenced by genetic factors and co-administered medications .

Case Study 2: Metabolic Pathway Analysis

Research utilizing this compound demonstrated its effectiveness in tracing metabolic pathways involving BCR-ABL fusion proteins. This study provided insights into how alterations in metabolism could affect therapeutic outcomes in leukemia patients .

Mecanismo De Acción

N-Deshydroxyethyl Dasatinib-d8 exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ. These kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound can effectively block the abnormal signaling pathways that contribute to the development and progression of certain cancers .

Comparación Con Compuestos Similares

Dasatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different mechanism of action.

Nilotinib: A tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties

Uniqueness: N-Deshydroxyethyl Dasatinib-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in scientific research. This labeling also helps in tracing the compound’s metabolic pathways and understanding its pharmacokinetics .

Actividad Biológica

N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib, primarily utilized in research contexts to study tyrosine kinase inhibitors and their implications in cancer therapy. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and research applications.

Overview of this compound

- Chemical Structure : The molecular formula is with a molecular weight of 452.00 g/mol.

- Classification : It is categorized as a tyrosine kinase inhibitor, specifically targeting the ABL kinase and involved in the degradation of this protein through various biochemical pathways.

This compound functions primarily by binding to the ABL tyrosine kinase, inhibiting its activity, which is crucial in several types of leukemia. The compound also interacts with IAP ligands, facilitating the degradation of target proteins through a mechanism known as SNIPER (Specific and Non-genetic Inhibitor of Apoptosis Protein-dependent Protein Erasers) .

Key Mechanisms:

- Target Interaction : Binds to ABL kinase and IAP ligands.

- Biochemical Pathways : Influences cellular signaling pathways by modulating ABL activity, leading to apoptosis in cancer cells.

- Pharmacokinetics : The incorporation of deuterium enhances stability and allows for precise tracking in metabolic studies .

The compound exhibits significant biochemical properties that contribute to its efficacy as a therapeutic agent:

- Cellular Effects : Primarily affects ABL protein interactions, leading to altered cell signaling and apoptosis.

- Molecular Mechanism : Interacts at the molecular level through specific binding sites on target proteins .

Research Applications

This compound has diverse applications across various fields:

- Cancer Research : Used extensively in studies evaluating the efficacy of kinase inhibitors in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

- Biochemical Studies : Acts as a stable isotope-labeled compound for investigating reaction mechanisms and kinetics in drug metabolism .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | IC50 (nM) | Therapeutic Use |

|---|---|---|---|

| This compound | ABL Kinase Inhibition | - | Research and Development |

| Dasatinib | Multi-target TKI (ABL, Src, c-Kit) | <1 | CML and ALL treatment |

| Imatinib | BCR-ABL Inhibition | 30 | First-line treatment for CML |

| Nilotinib | BCR-ABL Inhibition | 30 | Second-line treatment for CML |

Case Studies and Research Findings

- Efficacy in CML Models : Studies have demonstrated that dasatinib and its derivatives significantly reduce tumor growth in CML models. For instance, a study indicated that dasatinib inhibited tumor growth and metastasis in a nude mouse model .

- Impact on Bone Microenvironment : Research shows that dasatinib not only targets cancer cells but also affects the bone microenvironment by inhibiting osteoclastic activity, thus providing a protective effect on bone health during treatment .

- Safety Profile : The safety profile of dasatinib includes common side effects such as myelosuppression, fluid retention, and gastrointestinal issues. Long-term studies have linked dasatinib to an increased risk of pulmonary arterial hypertension (PAH) .

Propiedades

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675797 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189998-96-6 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.